4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE
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Overview
Description
4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzimidazole moiety, a fluorine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, affecting their function. The fluorine atom may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea
- 4-Fluoro-3-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline
- N-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
Uniqueness
4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both a fluorine atom and a benzenesulfonamide group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-19(23(21,22)13-9-7-12(17)8-10-13)11-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWAXGGISAHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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